molecular formula C6H7F2IN2 B2944282 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole CAS No. 956477-73-9

1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B2944282
CAS No.: 956477-73-9
M. Wt: 272.037
InChI Key: YYLGUDOUYLBLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrazole ring substituted with difluoromethyl, iodine, and two methyl groups. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity . The iodine atom can participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can be compared with other difluoromethylated pyrazoles and iodinated compounds:

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2/c1-3-5(9)4(2)11(10-3)6(7)8/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLGUDOUYLBLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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